2-(Isobutyrylamino)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylpropanoylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGZNJNJKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358195 | |
| Record name | 2-(isobutyrylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17840-96-9 | |
| Record name | 2-(isobutyrylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17840-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformation Studies of 2 Isobutyrylamino Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a key site for transformations, readily undergoing reactions typical of this functional group, such as esterification and amide formation.
Esterification Reactions and Their Applications
The conversion of the carboxylic acid group of 2-(isobutyrylamino)benzoic acid to an ester can be achieved through various standard esterification methods. One of the most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net This acid-catalyzed condensation reaction produces the corresponding ester and water. researchgate.net
Alternatively, esterification can be carried out under milder conditions. For instance, the use of a tin(II) compound as a catalyst allows for the esterification of benzoic acid derivatives with alcohols, where the reaction water is removed by distillation. google.com This method is advantageous as it can often produce high-purity esters without the need for a basic workup. google.com Another approach involves the use of metal-containing catalysts in an aromatic solvent, with a stepwise increase in temperature to drive the reaction to completion. google.com
The resulting esters of this compound have potential applications in various fields. For example, benzoic acid esters are utilized as film-forming aids in paints, mortars, and varnishes, and as plasticizers in PVC applications. google.com
Table 1: Examples of Esterification Reactions
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Methanol | Sulfuric Acid, Heat | Methyl 2-(isobutyrylamino)benzoate |
| This compound | Ethanol | Tin(II) chloride, Distillation | Ethyl 2-(isobutyrylamino)benzoate |
| This compound | Isopropanol | Boric Acid, Heat | Isopropyl 2-(isobutyrylamino)benzoate jst.go.jp |
Amide Formation with Amines and Peptide Coupling Strategies
The carboxylic acid functionality of this compound can also be converted to an amide by reaction with a primary or secondary amine. youtube.com This transformation, known as amidation or peptide coupling, is fundamental in the synthesis of peptides and other complex molecules. youtube.combeilstein-journals.org
Direct thermal amidation by heating the carboxylic acid and amine is possible but often requires high temperatures and may have limited substrate scope. nih.gov More commonly, coupling reagents are employed to facilitate the reaction under milder conditions. youtube.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. youtube.com
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions such as racemization. peptide.com Phosphonium and aminium-based reagents, such as BOP, PyBOP, HBTU, and HATU, are also widely used due to their efficiency and the formation of highly reactive activated species. sigmaaldrich.com Boron-based reagents, like tris(2,2,2-trifluoroethyl) borate, have also been shown to be effective for direct amidation. nih.gov
The choice of coupling reagent and reaction conditions depends on the specific amine and the desired product, with the goal of achieving high yield and purity while minimizing side reactions. sigmaaldrich.comresearchgate.net
Table 2: Common Peptide Coupling Reagents
| Reagent Class | Examples | Activating Species |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | O-acylisourea |
| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt or OAt esters |
| Boron-based | B(OCH2CF3)3 | Acyl-borate intermediate |
Reactions Involving the Amide Linkage
The isobutyrylamino group itself can be a site of chemical transformation, primarily through hydrolysis or modifications at the amide nitrogen.
Hydrolysis of the Isobutyrylamino Group
The amide bond in this compound can be cleaved through hydrolysis to yield anthranilic acid and isobutyric acid. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis typically involves heating the amide in the presence of a strong acid like hydrochloric acid or sulfuric acid. Base-catalyzed hydrolysis is usually carried out by heating with a strong base such as sodium hydroxide. The N-acetyl derivative, N-acetylanthranilic acid, is known to be metabolized to anthranilic acid. wikipedia.org
Modifications and Rearrangements at the Amide Nitrogen
The nitrogen atom of the amide linkage can potentially undergo further reactions, although these are less common than reactions at the carboxylic acid or aromatic ring. N-acylated anthranilic acids can be used as precursors for the synthesis of heterocyclic compounds. researchgate.net For instance, they can be cyclized to form benzoxazinones. researchgate.net The Hofmann rearrangement, a method for converting amides to amines, could potentially be applied, although it typically requires harsh conditions. nih.gov More modern electro-oxidative methods for Hofmann-type rearrangements have been developed for related systems like phthalimides. nih.gov
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring of this compound
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the ring. lumenlearning.com The regioselectivity of these reactions is directed by the two substituents already present: the isobutyrylamino group and the carboxylic acid group.
The isobutyrylamino group is an ortho-, para-directing group because the nitrogen atom can donate its lone pair of electrons to the ring, stabilizing the arenium ion intermediate formed during attack at these positions. Conversely, the carboxylic acid group is a meta-directing group due to its electron-withdrawing nature. quora.com The interplay of these two groups will determine the position of substitution. Generally, the activating ortho-, para-directing group will have a stronger influence.
Common EAS reactions include:
Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comlibretexts.orglibretexts.org
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst like iron(III) chloride or iron(III) bromide. lumenlearning.com A chloro-substituted derivative, 4-Chloro-2-(isobutyrylamino)benzoic acid, is a known compound. nih.gov
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com This reaction is often reversible. masterorganicchemistry.com
The exact position of substitution will depend on the specific reaction conditions and the relative directing effects of the two substituents.
Regioselectivity and Directing Effects of Substituents
The orientation of electrophilic aromatic substitution on the benzene ring of this compound is determined by the combined electronic and steric effects of the existing substituents. The isobutyrylamino group (-NH-CO-CH(CH₃)₂) is an activating group due to the lone pair of electrons on the nitrogen atom, which can be donated to the aromatic ring, increasing its electron density. This effect directs incoming electrophiles to the positions ortho and para to it (C3 and C5).
Conversely, the carboxylic acid group (-COOH) is a deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position (C4 and C6). wikipedia.org In cases of competing directing effects, the more strongly activating group typically controls the regioselectivity. Therefore, the isobutyrylamino group is the dominant directing influence.
Considering the positions relative to the activating isobutyrylamino group:
Position 3: Ortho to the amino group but also ortho to the carboxyl group. This position is sterically hindered by the adjacent bulky isobutyryl group and the carboxyl group.
Position 5: Para to the amino group and meta to the carboxyl group. This position is electronically favored by the activating group and is sterically more accessible.
Therefore, electrophilic substitution reactions on this compound are expected to occur predominantly at the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Relation to -NH-CO-iPr (Activating) | Relation to -COOH (Deactivating) | Predicted Outcome | Rationale |
| C3 | Ortho | Ortho | Minor Product | Electronically activated but sterically hindered. |
| C4 | Meta | Meta | Minor/No Product | Electronically deactivated by both groups. |
| C5 | Para | Meta | Major Product | Electronically activated and sterically accessible. |
| C6 | Ortho | Meta | Minor Product | Less activated than C3/C5 and adjacent to the deactivating group. |
Nitration, Halogenation, and Sulfonylation Studies
Specific studies detailing the nitration, halogenation, or sulfonylation of this compound are not extensively reported in the literature. However, the outcomes can be predicted based on the regioselectivity principles discussed above and by analogy to similar compounds. For instance, the synthesis of quinazoline (B50416) derivatives often involves the nitration of substituted benzoic acids as an initial step. nih.gov
Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to yield 2-(isobutyrylamino)-5-nitrobenzoic acid as the primary product.
Halogenation: Reactions with halogens (e.g., Br₂ in acetic acid or Cl₂ with a Lewis acid catalyst) would likely produce 5-bromo-2-(isobutyrylamino)benzoic acid or 5-chloro-2-(isobutyrylamino)benzoic acid . A patented method for the 2-halogenation of benzoic acids utilizes an alkaline compound, but this directs the halogen to the position ortho to the carboxyl group, a different regiochemical outcome. google.com
Sulfonylation: Reaction with fuming sulfuric acid or chlorosulfonic acid would be anticipated to yield 2-(isobutyrylamino)benzoic-5-sulfonic acid .
These reactions underscore the synthetic utility of the this compound scaffold for creating more complex, polysubstituted aromatic compounds.
Cyclization and Heterocycle Formation from this compound Analogues
N-Acylated anthranilic acids, such as this compound, are versatile precursors for the synthesis of various fused heterocyclic systems. The presence of the ortho-disposed carboxyl and N-acylamino functionalities facilitates intramolecular cyclization reactions.
Synthesis of Quinazolines and Quinazolinone Derivatives
Quinazolinones are a significant class of heterocycles, and their synthesis often begins with anthranilic acid or its derivatives. A common method involves the reaction of a 2-acylaminobenzoic acid with an amine. The reaction typically proceeds via an intermediate benzoxazinone (B8607429). researchgate.net
For this compound, the first step is often an intramolecular cyclodehydration to form 2-isopropyl-4H-3,1-benzoxazin-4-one . This is commonly achieved by heating with a dehydrating agent like acetic anhydride (B1165640). nih.govresearchgate.net This benzoxazinone intermediate is a reactive species. Subsequent reaction with ammonia (B1221849) or primary amines leads to the opening of the oxazinone ring, followed by recyclization to afford the corresponding quinazolin-4(3H)-one derivatives. For example, reaction with ammonia would yield 2-isopropylquinazolin-4(3H)-one . This two-step, one-pot approach is an efficient strategy for constructing the quinazolinone core. researchgate.net Green chemistry approaches using deep eutectic solvents have also been employed for these transformations. researchgate.net
Formation of Benzodiazepine and Benzoxazinone Systems
Benzoxazinone Systems: As mentioned above, 2-(acylamino)benzoic acids are ideal substrates for the synthesis of 4H-3,1-benzoxazin-4-ones. The cyclization of this compound to 2-isopropyl-4H-3,1-benzoxazin-4-one is a key transformation. Various reagents can be used to effect this cyclodehydration, including acetic anhydride, thionyl chloride, or cyanuric chloride in the presence of a base like triethylamine (B128534). nih.govscispace.com Solvent-assisted grinding in the presence of 2,4,6-trichloro-1,3,5-triazine (TCT) and catalytic triphenylphosphine (B44618) has also been reported as a mild and efficient method for this conversion. organic-chemistry.org These benzoxazinones are not just stable final products but also important intermediates for further synthetic elaborations. scispace.comnih.gov
Table 2: Selected Methods for the Synthesis of 4H-3,1-Benzoxazin-4-ones from N-Acylanthranilic Acids
| Reagent/Catalyst System | Conditions | Reference |
| Acetic Anhydride | Heating | nih.govresearchgate.net |
| Cyanuric Chloride / Triethylamine | Toluene, Room Temperature | scispace.com |
| 2,4,6-Trichloro-1,3,5-triazine / Triphenylphosphine | Solvent-assisted grinding | organic-chemistry.org |
| Copper(I) Chloride | Tandem intramolecular C-N coupling/rearrangement | organic-chemistry.org |
| Palladium Catalyst / Paraformaldehyde | Carbonylative coupling of N-(o-bromoaryl)amides | organic-chemistry.org |
Benzodiazepine Systems: The synthesis of benzodiazepines typically involves different starting materials, such as 2-aminobenzophenones. However, some synthetic routes to 2,3-benzodiazepin-1-ones have been developed, which can be subsequently reduced to form tetrahydro-2,3-benzodiazepin-1-one derivatives. nih.gov While not a direct cyclization of this compound, this highlights the broader context of forming seven-membered heterocyclic rings from aromatic precursors.
Other Heterocyclic Annulations
The core structure of anthranilic acid is a building block for a wide array of other heterocyclic systems. By modifying the functional groups, different cyclization pathways can be accessed. For example, reactions of anthranilic acid derivatives with other reagents can lead to different fused heterocycles. Catalyst-free reactions of ortho-functionalized anilines (like 2-aminophenols or 2-aminobenzamides) with α-keto acids in water can produce benzoxazinones and quinazolinones, respectively. organic-chemistry.org
Furthermore, cyclization strategies involving related precursors can lead to:
Benzothiazoles: From the reaction of o-aminothiophenols with α-phenylglyoxylic acids. organic-chemistry.org
2-Aminobenzoxazoles: Through the cyclization of o-aminophenols with a cyanating agent. acs.org
Benzo[b]thiophenes: Synthesized via multi-step sequences starting from substituted phenols, involving Newman-Kwart rearrangement and subsequent cyclization. nih.gov
Molecular Mechanisms of Action and Identification of Pharmacological Targets
Investigation of Ligand-Receptor Interactions and Binding Affinity
Research into substituted benzoic acids has identified potent interactions with key protein receptors, particularly those involved in apoptosis regulation. A notable example is the development of 2,5-substituted benzoic acid derivatives as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov These compounds bind to the BH3 binding groove of the proteins, a crucial site for protein-protein interactions that control programmed cell death.
Guided by structural information, researchers have optimized these benzoic acid scaffolds to achieve high binding affinity. For instance, the substitution at the 2-position with groups like phenylsulfonamide and the addition of a bulky tert-butyl group to this substituent were shown to significantly enhance binding to Mcl-1. nih.gov This demonstrates the critical role of the substitution pattern in defining ligand-receptor interactions. The carboxyl group of these inhibitors consistently forms an essential hydrogen bond with an arginine residue (Arg263 in Mcl-1), anchoring the molecule in the binding site. nih.gov
While specific data for 2-(Isobutyrylamino)benzoic acid is not available, the principles from these related molecules suggest it could potentially interact with protein receptors that have well-defined hydrophobic pockets and key hydrogen bond donors/acceptors. Another related derivative, 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid, has been identified as a modulator of the Peroxisome proliferator-activated receptor delta (PPARδ), indicating that this class of compounds can target nuclear receptors. drugbank.com
Table 1: Binding Affinities of 2,5-Substituted Benzoic Acid Derivatives for Mcl-1 and Bfl-1 Proteins
| Compound | R¹ Substituent | R² Substituent | Mcl-1 Kᵢ (μM) | Bfl-1 Kᵢ (μM) |
|---|---|---|---|---|
| 2 | H | 2-phenylsulfonamide | >100 | >100 |
| 23 | 5-phenethylthio | 2-(4-tert-butylphenyl)sulfonamide | 0.073 | - |
| 24 | 5-phenethylthio | 2-(N-(4-tert-butylphenyl)sulfamoyl) | 0.094 | - |
Data sourced from studies on 2,5-substituted benzoic acid-based inhibitors. The data illustrates the importance of substituents for binding affinity. nih.gov
Enzymatic Activity Modulation and Allosteric Regulation
The ability of benzoic acid derivatives to modulate enzyme activity is a well-documented mechanism of action. These compounds can act as competitive or allosteric inhibitors for a range of enzymes.
A prominent example is 2-(oxalylamino)-benzoic acid (OBA), which acts as a general, competitive inhibitor of protein-tyrosine phosphatases (PTPs). nih.gov PTPs are crucial enzymes in signal transduction pathways, and their inhibition is a target for treating diseases like cancer and diabetes. nih.gov X-ray crystallography has shown that OBA binds to the active site of PTP1B, mimicking the natural substrate and forming hydrogen bonds with the enzyme's signature motif. nih.gov
In another context, derivatives of benzoic acid have been evaluated for their ability to inhibit Trypanosoma cruzi trans-sialidase (TcTS), an enzyme critical for the parasite that causes Chagas disease. mdpi.com Several substituted benzoates showed moderate inhibitory activity against this enzyme. mdpi.com
Furthermore, the cyclooxygenase (COX) enzymes, key targets for non-steroidal anti-inflammatory drugs (NSAIDs), are also modulated by benzoic acid structures. Some NSAIDs can bind to an allosteric site on COX-2, distinct from the catalytic site where substrate arachidonic acid binds. nih.gov Fatty acids binding to this allosteric site, which contains a key arginine residue (Arg-120), can relieve a tonic inhibition of the catalytic subunit, thereby increasing its activity. nih.gov This highlights a potential mechanism of allosteric regulation for compounds with a carboxylate group.
Table 2: Enzymatic Inhibition by Benzoic Acid Derivatives
| Compound | Target Enzyme | Inhibition Type | Potency |
|---|---|---|---|
| 2-(Oxalylamino)-benzoic acid | Protein-Tyrosine Phosphatases (PTPs) | Competitive | General inhibitor nih.gov |
| Ethyl 4-acetamido-3-nitrobenzoate | T. cruzi trans-sialidase (TcTS) | - | 47% inhibition at 1 mM mdpi.com |
| 5-Acetamido-2-hydroxy benzoic acid derivatives | Cyclooxygenase-2 (COX-2) | - | Binding affinities from -7.2 to -9.1 kcal/mol mdpi.com |
This table presents data for various benzoic acid derivatives, illustrating their potential as enzyme modulators.
Interactions with Nucleic Acids and Membrane Components
The interactions of small molecules with cellular membranes and nucleic acids are crucial aspects of their pharmacological profiles.
Membrane Interactions: Benzoic acid derivatives, particularly those with amphiphilic properties, can interact with and alter the physical properties of lipid bilayers. mdpi.com Studies on NSAIDs like ibuprofen (B1674241) and diclofenac (B195802) show that they can change membrane fluidity. mdpi.com The nature of this interaction often depends on the pH of the environment. At physiological pH (7.4), these drugs were found to decrease the fluidity of neuronal-mimetic membranes. mdpi.com In contrast, at acidic pH, they increased membrane fluidity. mdpi.com Such alterations in membrane properties can, in turn, affect the function of embedded membrane proteins, such as ion channels. mdpi.com The hydrophobic isopropyl group in this compound suggests it may have the potential to penetrate or interact with the acyl chain region of the lipid bilayer. Deprotonated fatty acids can increase lipid bilayer elasticity by adsorbing at the bilayer/solution interface. nih.gov
Nucleic Acid Interactions: Direct interactions between small benzoic acid derivatives and nucleic acids are less commonly the primary mechanism of action compared to protein binding. However, the potential for such interactions exists. The aromatic ring of this compound could theoretically engage in π-stacking interactions with the nucleobases of DNA or RNA. nih.gov These noncovalent interactions are significant contributors to the stability of protein-nucleic acid complexes. nih.gov While direct evidence for this compound binding to nucleic acids is lacking, this remains a theoretical possibility that could influence processes like transcription or translation.
Cellular Pathway Perturbations and Signal Transduction Cascades
By interacting with specific receptors and enzymes, benzoic acid derivatives can perturb a multitude of cellular pathways and signal transduction cascades. The inhibition of key signaling enzymes like PTPs by 2-(oxalylamino)-benzoic acid directly impacts phosphorylation-dependent signaling pathways that regulate cell growth, differentiation, and metabolism. nih.gov Similarly, the inhibition of Mcl-1 and Bfl-1 by 2,5-substituted benzoic acids directly perturbs the intrinsic apoptosis pathway, promoting cell death in cancer cells. nih.gov
Metabolic pathways are also susceptible to modulation. Certain benzoic acid derivatives, such as p-aminobenzoic acid, have been shown to significantly alter cellular metabolism to promote lipid accumulation in microorganisms like Schizochytrium limacinum. nih.gov Metabolomics analysis revealed that this effect was achieved by promoting glucose catabolism through glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP) while weakening the tricarboxylic acid (TCA) cycle. nih.gov This rerouting of metabolism provides the necessary substrates, particularly NADPH from the PPP, for lipid synthesis. nih.gov
The multiple cascades of signal transduction, from membrane receptors to the nucleus, present numerous potential targets for chemical compounds. nih.gov The modulation of these pathways can lead to widespread changes in cellular function.
Impact on Gene Expression and Protein Synthesis
The perturbation of signal transduction cascades ultimately culminates in changes to gene expression and, consequently, protein synthesis. When a signaling pathway that leads to the nucleus is modulated, the activity of transcription factors can be altered, leading to either the activation or repression of target genes. nih.gov For example, the modulation of the PPARδ nuclear receptor by a benzoic acid derivative would directly alter the expression of genes involved in lipid metabolism and energy homeostasis. drugbank.com
While direct modulation of the translational machinery is a less common mechanism for this class of compounds, it is theoretically possible. The process of protein synthesis can be inhibited by various molecules that target the ribosome. nih.govnih.gov For a compound to have such an effect, it would need to bind to a critical site on ribosomal RNA or a ribosomal protein. Although there is no evidence to suggest that this compound acts in this manner, any significant upstream effect on gene expression will inevitably impact the profile of proteins synthesized by the cell.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2,5-Substituted benzoic acids |
| Mcl-1 |
| Bfl-1 |
| Arginine |
| Phenylsulfonamide |
| Tert-butyl |
| 2-({[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenyl]carbonyl}amino)benzoic acid |
| Peroxisome proliferator-activated receptor delta (PPARδ) |
| 2-(Oxalylamino)-benzoic acid (OBA) |
| Protein-Tyrosine Phosphatases (PTPs) |
| PTP1B |
| Trypanosoma cruzi trans-sialidase (TcTS) |
| Ethyl 4-acetamido-3-nitrobenzoate |
| Cyclooxygenase-2 (COX-2) |
| Arachidonic acid |
| 5-Acetamido-2-hydroxy benzoic acid |
| Ibuprofen |
| Diclofenac |
| NADPH |
| p-Aminobenzoic acid |
Structure Activity Relationship Sar and Rational Design of 2 Isobutyrylamino Benzoic Acid Analogues
Identification of Key Pharmacophoric Features
Role of the Isobutyryl Moiety in Bioactivity
The isobutyryl group, a branched four-carbon acyl chain, plays a significant role in the bioactivity of these compounds. While specific studies on the direct contribution of the isobutyryl moiety in 2-(isobutyrylamino)benzoic acid are not extensively detailed in the provided search results, general principles of medicinal chemistry suggest its importance in establishing favorable interactions within the target's binding site. The size, shape, and lipophilicity of this group can influence how the molecule fits into a protein's active site and can contribute to hydrophobic interactions, which are often crucial for binding affinity. In a broader context of related benzoylamino benzoic acid derivatives, the nature of the N-terminal moiety is tolerated to some extent, but benzamides, which share the core amide linkage with the isobutyryl group, are often preferred for optimal activity. nih.gov
Significance of the Carboxylic Acid Group
The carboxylic acid group is a cornerstone of the pharmacophore for many this compound analogues and related compounds. Its presence is often considered favorable, and in some cases, obligatory for biological activity. nih.gov This functional group is highly versatile due to its acidity and its ability to participate in strong electrostatic interactions and hydrogen bonding. nih.gov These interactions are critical for anchoring the molecule to its biological target. researchgate.net The carboxylate form of the group can form salts, which can enhance water solubility, an important property for drug-like molecules. researchgate.net The ability of the carboxylic acid to act as a hydrogen bond donor and acceptor makes it a key determinant in drug-target interactions. researchgate.net
Importance of Aromatic Ring Substituents
The nature and position of substituents on the aromatic ring of this compound analogues are critical determinants of their biological activity. libretexts.orgmasterorganicchemistry.com The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can profoundly influence the reactivity and binding affinity of the molecule. libretexts.orgmasterorganicchemistry.com
For instance, in studies of related benzoylaminobenzoic acid derivatives, the presence of a hydroxyl (-OH) group on the aromatic nucleus has been shown to be conducive to inhibitory activity. nih.gov This is likely due to its ability to act as a hydrogen bond donor and acceptor, forming key interactions with the target protein. Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions can decrease inhibitory activity. nih.gov
Table 1: Effect of Aromatic Ring Substituents on Bioactivity
| Substituent Type | General Effect on Aromatic Ring | Impact on Bioactivity | Example |
| Electron-Donating Groups (e.g., -OH, -OCH3) | Increase electron density | Can enhance activity through hydrogen bonding and increased reactivity. nih.govlibretexts.org | Hydroxyl groups are conducive to inhibitory activity in some benzoylaminobenzoic acid derivatives. nih.gov |
| Electron-Withdrawing Groups (e.g., -NO2, Halogens) | Decrease electron density | Can either increase or decrease activity depending on the specific interactions required at the binding site. libretexts.orgmasterorganicchemistry.com | Halogen substitution can lead to potent inhibitors in certain series. nih.gov |
| Heteroatoms (e.g., N, O, S in the ring) | Can decrease inhibitory activity at certain positions. nih.gov | The presence of heteroatoms at the R1 position of the nucleus decreases the inhibitory activity of some benzoylaminobenzoic acid derivatives. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
To move beyond qualitative observations and establish a more quantitative understanding of how chemical structure dictates biological activity, researchers employ Quantitative Structure-Activity Relationship (QSAR) modeling. This computational technique aims to develop mathematical models that correlate the chemical structures of compounds with their biological effects.
Development of Predictive Models for Biological Activity
QSAR studies on benzoylaminobenzoic acid derivatives, a class of compounds related to this compound, have successfully led to the development of predictive models for their biological activity, such as the inhibition of bacterial enzymes. nih.gov These models are typically generated using statistical methods like Multiple Linear Regression (MLR) analysis. dergipark.org.tr The reliability and predictive power of a QSAR model are assessed using various statistical parameters, including the correlation coefficient (r²), cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). dergipark.org.tr A high value for these parameters indicates a robust model that can be used to predict the activity of new, unsynthesized compounds. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used to develop models with good statistical significance and predictive power for related inhibitor classes. nih.govresearchgate.net
Correlation of Physico-Chemical Descriptors with Activity
The foundation of QSAR modeling lies in the correlation of various physico-chemical properties, or "descriptors," of the molecules with their measured biological activity. These descriptors can be categorized into several types, including electronic, steric, hydrophobic, and topological parameters.
In the case of benzoylaminobenzoic acid derivatives, QSAR studies have revealed that inhibitory activity often increases with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov Hydrophobicity is a measure of a molecule's tendency to repel water and is often crucial for its ability to cross cell membranes and interact with hydrophobic pockets in a protein's binding site. Molar refractivity is related to the volume of the molecule and its polarizability, which can influence binding affinity. Aromaticity, the presence of stable, planar ring systems, also appears to be a favorable feature for the activity of these compounds. nih.gov
Topological descriptors, which describe the connectivity and shape of the molecule, have also been found to be important. For example, the "SaasCcount," which represents the total number of carbon atoms connected with one single bond and two aromatic bonds, has shown a positive correlation with antimicrobial activity, suggesting that the substitution of aromatic rings with single bonds can enhance potency. dergipark.org.tr Conversely, other descriptors, such as those related to the hydrophilic area of the molecule, may have a negative correlation with activity. dergipark.org.tr
Table 2: Key Physico-Chemical Descriptors and Their Correlation with Activity
| Physico-Chemical Descriptor | Description | Correlation with Biological Activity |
| Hydrophobicity | A measure of a molecule's aversion to water. | Positive correlation; increased hydrophobicity often leads to increased inhibitory activity. nih.gov |
| Molar Refractivity | Related to the volume and polarizability of the molecule. | Positive correlation; larger, more polarizable molecules can exhibit higher activity. nih.gov |
| Aromaticity | The presence of stable, planar ring systems. | Positive correlation; aromatic features are conducive to inhibitory activity. nih.gov |
| Topological Descriptors | Numerical values that describe the connectivity and shape of a molecule. | Can have both positive and negative correlations depending on the specific descriptor. For example, the number of six-membered rings can be positively correlated with activity. dergipark.org.tr |
By systematically analyzing these structure-activity relationships and employing predictive QSAR models, medicinal chemists can more rationally design and synthesize novel this compound analogues with improved therapeutic potential. This iterative process of design, synthesis, and testing, guided by a deep understanding of SAR, is at the heart of modern drug discovery.
Design Principles for Novel this compound Derivatives with Enhanced Selectivity and Potency
The rational design of analogues of this compound hinges on systematically modifying its core structure to probe the key interactions with its biological target. The core structure can be dissected into three primary regions for modification: the benzoic acid ring, the amide linker, and the N-acyl substituent. Structure-activity relationship (SAR) studies on the broader class of N-acylanthranilic acids provide valuable insights into how modifications in these regions can influence biological activity.
| Compound ID | N-Acyl Side Chain Modification | PAI-1 Inhibitory Activity (IC50, µM) |
| Reference | Isobutyryl | (Hypothetical Reference Value) |
| Analog 1 | Cyclohexylcarbonyl | (Data not available) |
| Analog 2 | Benzoyl | (Data not available) |
| 16f (TM5275) | 4-diphenylmethyl-1-piperazinylacetyl | 0.89 nih.gov |
This table illustrates the type of data generated in SAR studies. The values for the hypothetical reference and its direct analogues are not available in the cited literature but are presented to conceptualize the SAR process. Compound 16f (TM5275) is a real example from the literature that showcases how a complex N-acyl side chain can lead to potent inhibition.
The data, exemplified by compound 16f (TM5275), suggest that the N-acyl group plays a crucial role in binding to the target protein, likely by occupying a specific hydrophobic pocket. nih.gov Therefore, a key design principle for enhancing the potency of this compound would be to explore a variety of substituents on the isobutyryl group or to replace the isobutyryl group with other branched or cyclic aliphatic and aromatic moieties.
Furthermore, modifications to the benzoic acid ring itself can influence both potency and pharmacokinetic properties. The introduction of substituents, such as halogens or small alkyl groups, can alter the electronic properties and conformation of the molecule, potentially leading to improved interactions with the target or enhanced metabolic stability.
Scaffold Hopping and Bioisosteric Replacements in Lead Optimization
Lead optimization often requires more significant structural changes than simple substituent modifications. Scaffold hopping and bioisosteric replacement are two powerful strategies to achieve this, aiming to improve drug-like properties, circumvent patent limitations, or discover novel chemical series with superior activity profiles. nih.gov
Scaffold Hopping
Scaffold hopping involves replacing the central molecular framework—in this case, the N-acylanthranilic acid core—with a structurally different scaffold that maintains the essential pharmacophoric features required for biological activity. nih.gov This strategy can lead to compounds with completely new intellectual property and potentially improved properties such as solubility, permeability, or metabolic stability.
For a lead compound like this compound, a scaffold hopping approach might involve replacing the anthranilic acid core with heterocyclic systems that can maintain a similar spatial arrangement of the key functional groups (the carboxylic acid and the amide side chain). The goal is to find a new core that presents the key binding elements in a similar orientation to the original scaffold.
Bioisosteric Replacements
Bioisosterism refers to the substitution of a functional group within a molecule with another group that has similar physical and chemical properties, with the aim of retaining or improving biological activity. drughunter.com For this compound, several key functional groups are amenable to bioisosteric replacement.
Amide Linker: The amide bond, while crucial for the structure, can be susceptible to hydrolysis by proteases in the body. Research on other anthranilic acid-based antibacterial agents has shown that the amide linker can be replaced by an E-alkene without a significant loss of activity. nih.gov This suggests that for some targets, the primary role of the amide is to act as a rigid linker to correctly position the two parts of the molecule, rather than participating in crucial hydrogen bonding interactions as an acceptor or donor. nih.gov
Carboxylic Acid: The carboxylic acid group is often important for target binding through ionic interactions or hydrogen bonds. However, it can also lead to poor cell permeability and rapid metabolism. A common bioisosteric replacement for a carboxylic acid is a tetrazole ring. cambridgemedchemconsulting.com Another explored replacement for the carboxylic acid in anthranilic acids is a benzhydroxamic acid ester, which may offer increased resistance to metabolic degradation. cambridgemedchemconsulting.comcambridgemedchemconsulting.com
Table 2: Examples of Bioisosteric Replacements for Functional Groups in N-Acylanthranilic Acids
| Original Functional Group | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |
| Amide (-CO-NH-) | E-Alkene (-CH=CH-) | Improve metabolic stability by removing hydrolysable bond. nih.gov | Maintained or improved biological activity, enhanced in vivo stability. nih.gov |
| Carboxylic Acid (-COOH) | Tetrazole | Mimic acidity and hydrogen bonding potential, potentially improve pharmacokinetic profile. cambridgemedchemconsulting.com | Similar or enhanced potency, improved oral bioavailability. |
| Carboxylic Acid (-COOH) | Benzhydroxamic acid ester | Increase resistance to hydrolysis and O-glucuronidation. cambridgemedchemconsulting.com | Reduced metabolic degradation, potentially altered physicochemical properties. cambridgemedchemconsulting.com |
These strategies of rational design, scaffold hopping, and bioisosteric replacement provide a powerful toolkit for the medicinal chemist to optimize a lead compound like this compound, with the ultimate goal of developing a potent, selective, and safe therapeutic agent.
Computational Chemistry and Molecular Modeling Applications in Research on 2 Isobutyrylamino Benzoic Acid
Molecular Docking Simulations for Ligand-Target Complex Prediction
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for understanding how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.
For benzoic acid derivatives, molecular docking studies have been employed to investigate their binding affinities and interaction modes with various biological targets. For instance, research on 2,5-substituted benzoic acid derivatives has utilized molecular docking to predict their binding to anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov Similarly, docking studies on 2-(oxalylamino) benzoic acid inhibitors have helped in understanding their interaction with protein tyrosine phosphatase 1B. nih.gov These studies typically analyze the binding poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the ligand's activity. nih.govnih.gov
The analysis of binding poses from molecular docking simulations provides crucial insights into how a ligand fits into the active site of a target protein. This involves identifying the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic forces). nih.gov For related benzoic acid compounds, studies have shown that the carboxyl group often plays a key role in anchoring the molecule within the binding site through hydrogen bonding. nih.gov The specific substituents on the benzoic acid scaffold then determine the orientation and additional interactions within the target's binding pockets. nih.gov
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method can be either ligand-based, which relies on the properties of known active compounds, or structure-based, which uses the 3D structure of the target. nih.gov While virtual screening has been successfully applied to identify inhibitors for various targets using libraries of diverse compounds, including natural products, specific large-scale virtual screening campaigns centered on 2-(Isobutyrylamino)benzoic acid are not documented. nih.govnih.gov
Density Functional Theory (DFT) Calculations and Quantum Chemical Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular method for calculating the properties of molecules, such as their geometry, vibrational frequencies, and electronic properties.
DFT calculations are used to determine various electronic properties and quantum chemical descriptors that help in predicting the reactivity of a molecule. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP). researchgate.net For instance, studies on benzoic acid derivatives have used DFT to analyze these properties to understand their structure-activity relationships. mdpi.com The HOMO-LUMO gap, for example, can indicate the chemical reactivity and stability of a molecule. rsc.org
Table 1: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Significance |
| HOMO Energy | Represents the ability to donate an electron. |
| LUMO Energy | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack. |
This table represents general quantum chemical descriptors and their typical interpretations in computational chemistry.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Computational methods, including DFT, can be used to calculate the energies of different conformers and map out the potential energy surface or energetic landscape. nih.gov This helps in identifying the most stable conformations of a molecule. For flexible molecules like benzoic acid derivatives, understanding the preferred conformations is crucial as it can influence their interaction with biological targets.
Molecular Dynamics Simulations for Conformational Stability and Dynamic Behavior
Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are used to study the conformational stability of ligand-protein complexes and the dynamic behavior of molecules in solution. nih.govresearchgate.net
In studies of benzoic acid complexes with proteins, MD simulations have been used to assess the stability of the docked poses. nih.gov By analyzing parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, researchers can determine if the ligand remains stably bound in the active site over time. researchgate.netnih.gov These simulations also provide insights into the flexibility of the protein and the ligand, and how their conformations might adapt to each other upon binding. nih.gov
Table 2: Common Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating structural stability. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each residue from its average position, highlighting flexible regions of the protein. |
| Radius of Gyration (Rg) | Indicates the compactness of the protein structure over the course of the simulation. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and the target, which is crucial for binding stability. |
This table outlines general parameters used in MD simulations to assess the stability and dynamics of molecular systems.
Pharmacophore Modeling and Ligand-Based Drug Design
A comprehensive review of publicly available scientific literature reveals a notable absence of specific research focused on the pharmacophore modeling and ligand-based drug design of this compound. While computational studies, including quantitative structure-activity relationship (QSAR) analyses and molecular docking, have been conducted on various benzoic acid derivatives, no such studies have been published for this compound itself.
Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. Similarly, ligand-based drug design relies on the knowledge of molecules that bind to a specific biological target to develop a model that can predict the activity of new compounds. The lack of published research in these areas for this compound indicates that its potential as a lead compound for specific biological targets has not yet been explored using these computational approaches.
While research exists for structurally related compounds, the strict focus on this compound as per the user's request prevents the inclusion of data from those studies. The scientific community has investigated other substituted benzoic acids, but the specific isobutyrylamino substitution at the 2-position has not been the subject of published pharmacophore or ligand-based design studies.
Therefore, no detailed research findings, data tables, or pharmacophore models can be presented for this compound.
Metabolic Fate and Biotransformation Pathways of 2 Isobutyrylamino Benzoic Acid
In vivo Metabolism Studies
In vivo studies on benzoic acid and its analogues provide a framework for understanding the likely metabolic fate of 2-(Isobutyrylamino)benzoic acid. These studies typically involve administering the compound to animal models and analyzing biological samples like plasma, urine, and feces to identify the parent compound and its metabolites. nih.gov
Hepatic Metabolism and Conjugation Pathways (e.g., hippuric acid formation from benzoic acid)
The liver is the primary site for the metabolism of xenobiotics, including benzoic acid derivatives. The metabolic processes in the liver are broadly categorized into Phase I and Phase II reactions.
A quintessential example of hepatic conjugation for benzoic acid is the formation of hippuric acid. nih.gov This detoxification pathway is a two-step process that occurs within the mitochondrial matrix of liver cells. researchgate.net
Activation of Benzoic Acid: First, benzoic acid is activated by ligating to Coenzyme A (CoA) to form a high-energy thioester, benzoyl-CoA. researchgate.netwikipedia.org This reaction is catalyzed by medium-chain acid:CoA ligases (such as HXM-A and HXM-B) and requires energy in the form of ATP. wikipedia.orgreactome.org
Conjugation with Glycine (B1666218): The newly formed benzoyl-CoA is then conjugated with the amino acid glycine. wikipedia.org This step is catalyzed by the enzyme glycine N-acyltransferase (GLYAT), resulting in the formation of hippuric acid and the release of CoASH. researchgate.netwikipedia.org
This pathway is a crucial route for the detoxification and elimination of waste nitrogen. nih.gov The rate of this process can be influenced by the availability of ATP, CoA, and glycine within the mitochondria. wikipedia.orgnih.gov Studies on structurally related compounds suggest that derivatives of 2-aminobenzoic acid also undergo glycine conjugation. nih.govrsc.org
Identification and Characterization of Major Metabolites
While specific metabolism studies on this compound are limited, research on analogous compounds, such as 2-(2-hydroxypropanamido) benzoic acid (HPABA), offers significant insights into its potential metabolic transformations. nih.gov Following oral administration in rats, HPABA was found to undergo both Phase I and Phase II metabolism, leading to the identification of 13 different metabolites. nih.gov
The likely metabolic pathways for this compound would include:
Phase I Reactions: These are functionalization reactions that introduce or expose polar groups. For similar compounds, this has included hydroxylation, decarboxylation, and dehydrogenation. nih.gov
Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the parent compound or its Phase I metabolite, increasing water solubility and facilitating excretion. Key Phase II pathways for benzoic acid derivatives include glucuronidation (conjugation with glucuronic acid), glycine conjugation, and N-acetyl conjugation. nih.govrsc.org For example, studies on R/S-2-(2-hydroxypropanamido)-5-trifluoromethyl benzoic acid (R/S-HFBA) identified metabolites formed through glucuronidation, glycine conjugation, and N-acetyl conjugation. rsc.org
Based on these findings, the potential metabolites of this compound are detailed in the table below.
| Metabolic Pathway | Potential Metabolite | Description |
| Phase I | Hydroxylated metabolite | Addition of a hydroxyl (-OH) group to the molecule. |
| Dehydrogenated metabolite | Removal of hydrogen atoms. | |
| Phase II | Glycine conjugate | Conjugation of the carboxylic acid group with glycine. |
| Glucuronide conjugate | Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl or carboxyl groups. | |
| N-acetyl conjugate | Addition of an acetyl group to the amino group. | |
| This table is generated based on metabolic pathways observed for structurally similar compounds like HPABA and R/S-HFBA. nih.govrsc.org |
Microbial Transformation and Degradation Pathways
The gut microbiota plays a significant role in the biotransformation of many xenobiotics and dietary compounds, including derivatives of benzoic acid. researchgate.netnih.gov These microorganisms possess a vast array of enzymes capable of metabolizing compounds that escape digestion and absorption in the upper gastrointestinal tract.
Enzymatic Reactions by Intestinal Microorganisms
Intestinal microorganisms perform a variety of enzymatic reactions on benzoic acid derivatives. These reactions include deglycosylation, dehydroxylation, and demethylation. researchgate.net For example, bacteria such as Akkermansia muciniphila can hydrolyze complex polyphenols into simpler molecules. researchgate.net The administration of benzoic acid has been shown to modulate the gut environment by lowering intestinal pH, which can inhibit pathogenic bacteria and promote the growth of beneficial microbes like Lactobacillus and Bifidobacteria. researchgate.net This modulation enhances nutrient digestibility and absorption. researchgate.netnih.gov
Excretion Routes and Pharmacokinetic Considerations
The elimination of this compound and its metabolites from the body is expected to occur via multiple routes, primarily through urine and feces. Pharmacokinetic studies of related benzoic acid derivatives provide a model for its absorption, distribution, metabolism, and excretion (ADME) profile.
For benzoic acid itself, renal excretion is the main elimination route. nih.gov After administration in channel catfish, over 80% was recovered in the urine within 24 hours, mostly as the unchanged parent compound and a smaller fraction as its taurine (B1682933) conjugate. nih.gov In humans, benzoic acid is rapidly metabolized to hippuric acid, which is then excreted in the urine. nih.gov
Studies on more complex derivatives also highlight the importance of multiple excretion pathways. For instance, research on R/S-HFBA in rats showed that urinary excretion was the primary route, accounting for 40.2% (R-enantiomer) and 31.7% (S-enantiomer) of the administered dose. rsc.orgresearchgate.net Biliary and fecal excretion also played significant roles. rsc.orgresearchgate.net A portion of the compound was excreted unchanged in the feces, suggesting incomplete absorption from the gastrointestinal tract. rsc.orgresearchgate.net
Furthermore, some benzoic acid derivatives, like 2-(quinoline-8-carboxamido)benzoic acid (2-QBA), may undergo enterohepatic circulation. mdpi.comnih.gov This process involves the biliary excretion of metabolites (like glucuronides) into the intestine, where they can be hydrolyzed back to the parent compound by gut microbiota and reabsorbed into circulation, often leading to a longer elimination half-life. nih.gov
The table below summarizes excretion data for related benzoic acid derivatives.
| Compound | Animal Model | Primary Excretion Route | Total Recovery (% of Dose) | Key Findings |
| Benzoic Acid | Channel Catfish | Urine | >80% in 24h | >90% excreted as unchanged benzoic acid. nih.gov |
| R-HFBA | Rat | Urine (40.2%) | 65.8% (Urine + Bile + Feces) | Biliary (11.3%) and fecal (14.3%) excretion also observed. rsc.orgresearchgate.net |
| S-HFBA | Rat | Urine (31.7%) | 58.5% (Urine + Bile + Feces) | Biliary (7.4%) and fecal (19.4%) excretion also observed. rsc.orgresearchgate.net |
| 2-QBA | Mouse | Urine | 13.8% (as parent drug) | Excreted mainly via the urinary route as the parent form; also undergoes enterohepatic circulation. mdpi.com |
| This table presents excretion data from studies on benzoic acid and its derivatives to infer the likely excretion profile of this compound. |
Advanced Research Methodologies and Analytical Techniques for 2 Isobutyrylamino Benzoic Acid Studies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in the study of 2-(Isobutyrylamino)benzoic acid, providing detailed insights into its molecular architecture and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. researchgate.netcore.ac.uk
Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for a comprehensive structural assignment. researchgate.net
¹H NMR (Proton NMR): This experiment identifies the different types of protons in the molecule. For this compound, distinct signals would be expected for the aromatic protons on the benzoic acid ring, the N-H proton of the amide group, and the protons of the isobutyryl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. docbrown.info For instance, the aromatic protons will appear in a specific region of the spectrum, and their splitting patterns (e.g., doublets, triplets) will reveal their coupling with neighboring protons. docbrown.info The integration of the peak areas provides the ratio of the number of protons in each environment. docbrown.info
¹³C NMR (Carbon-13 NMR): This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. This allows for the identification of the carbonyl carbons of the carboxylic acid and amide groups, the aromatic carbons, and the carbons of the isobutyryl group.
| NMR Data for Structural Fragments of Aromatic Amides | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |
| Amide (N-H) Proton | 7.5 - 9.0 (often broad) | N/A |
| Carboxylic Acid (O-H) Proton | 10.0 - 13.0 (often broad) | N/A |
| Isobutyryl CH Proton | 2.5 - 3.5 | 30 - 40 |
| Isobutyryl CH₃ Protons | 1.0 - 1.5 | 15 - 25 |
| Amide Carbonyl Carbon | N/A | 160 - 180 |
| Carboxylic Acid Carbonyl Carbon | N/A | 165 - 185 |
This table presents typical chemical shift ranges for the functional groups found in this compound. Actual values can vary based on solvent and other experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. nist.gov In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
The molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high accuracy. researchgate.net
The fragmentation pattern is unique to the molecule and provides a "fingerprint" that can be used for identification. By analyzing the masses of the fragment ions, the different components of the molecule can be identified. For this compound, characteristic fragmentation would likely involve the loss of the isobutyryl group, the carboxylic acid group (as CO₂), and cleavage of the amide bond. sci-hub.senih.gov For instance, the loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives. docbrown.info
| Potential Fragment Ions of this compound in MS | Description |
| [M - H₂O] | Loss of a water molecule. |
| [M - COOH] | Loss of the carboxylic acid group. |
| [M - C₄H₇NO] | Loss of the isobutyrylamino group. |
| [C₇H₆NO₂]⁺ | Ion corresponding to the aminobenzoic acid fragment. |
| [C₄H₇O]⁺ | Ion corresponding to the isobutyryl fragment. |
This table shows some of the expected fragment ions that could be observed in the mass spectrum of this compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. docbrown.infonih.gov Both techniques probe the vibrations of molecular bonds, but they are based on different physical principles: IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.govresearchgate.net
The IR spectrum of this compound would show characteristic absorption bands for the various functional groups: docbrown.infoslideshare.net
O-H stretch of the carboxylic acid: A very broad band in the region of 2500-3300 cm⁻¹. docbrown.info
N-H stretch of the amide: A sharp to moderately broad peak around 3300 cm⁻¹.
C=O stretch of the carboxylic acid and amide: Strong, sharp peaks in the region of 1650-1750 cm⁻¹. These two carbonyl stretches may overlap or appear as distinct peaks.
C-N stretch of the amide: A peak in the 1200-1400 cm⁻¹ region.
Aromatic C-H and C=C stretches : Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. libretexts.org
Raman spectroscopy is particularly useful for identifying non-polar bonds and can provide complementary information to the IR spectrum. researchgate.net For example, the aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |
| N-H Stretch (Amide) | ~3300 | ~3300 |
| C=O Stretch (Carboxylic Acid) | 1700-1725 | 1700-1725 |
| C=O Stretch (Amide I) | 1650-1680 | 1650-1680 |
| Aromatic C=C Stretch | 1450-1600 | 1450-1600 (often strong) |
This table summarizes the characteristic vibrational frequencies for the functional groups in this compound.
X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complexes
X-ray crystallography is the most powerful technique for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This method can also be used to visualize how this compound interacts with biological macromolecules, such as proteins, by analyzing the crystal structure of the protein-ligand complex. nih.gov
The process involves growing a single crystal of the compound and then diffracting a beam of X-rays off the crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
For this compound, an X-ray crystal structure would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The specific spatial arrangement of the isobutyryl group relative to the aminobenzoic acid ring.
Intermolecular interactions: How individual molecules of this compound pack together in the crystal lattice, including hydrogen bonding and van der Waals interactions.
When co-crystallized with a protein, X-ray crystallography can provide a detailed picture of the binding site, showing the specific amino acid residues involved in the interaction and the orientation of the ligand within the binding pocket. nih.gov
Chromatographic Techniques for Separation and Purification
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or natural sources. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of this compound. helixchrom.com It offers high resolution, speed, and sensitivity.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). nih.govasianpubs.org Due to its moderate polarity, this compound would be retained on the column and then eluted by the mobile phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification.
HPLC can be used for:
Purity assessment: Determining the purity of a sample of this compound by detecting and quantifying any impurities.
Quantification: Accurately measuring the concentration of the compound in a sample. researchgate.net
Preparative purification: Isolating pure this compound from a mixture on a larger scale.
| HPLC Parameter | Typical Value/Condition for Aromatic Acids |
| Column | Reversed-phase C18, 5 µm particle size |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a pH modifier (e.g., formic acid, acetic acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at a wavelength where the aromatic ring absorbs (e.g., 230-280 nm) |
| Retention Time | Dependent on exact conditions, but typically a few minutes |
This table provides typical HPLC conditions for the analysis of compounds similar to this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds. nih.govvisionpublisher.info In the context of this compound studies, GC-MS is primarily employed to identify volatile metabolites that may arise from its degradation or biotransformation, for instance, by microbial action. nih.govresearchgate.net The methodology is well-suited for analyzing small molecules like acids, alcohols, and esters. nih.govvisionpublisher.info
The typical workflow for a GC-MS analysis of metabolites involves several key steps. The process begins with sample preparation, where volatile compounds are extracted from the sample matrix. For compounds that are not inherently volatile, such as carboxylic acids, a chemical derivatization step is often required to increase their volatility. nih.gov A common method is trimethylsilylation, where a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces acidic protons with a trimethylsilyl (B98337) (TMS) group, making the molecule more amenable to gas chromatography. nih.gov
Once prepared, the sample is injected into the gas chromatograph. The GC separates individual components of the mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. As each separated component elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound that acts as a chemical fingerprint. researchgate.net By comparing these spectra to established libraries (e.g., NIST library), researchers can identify the volatile metabolites. scholarsresearchlibrary.com
Below is a table outlining typical parameters for a GC-MS analysis tailored for acidic metabolites, based on established methods for similar compounds. nih.govgcms.cz
| Parameter | Setting | Purpose |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) | Provides a non-polar stationary phase for separating a wide range of compounds. |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column, enhancing sensitivity for trace-level detection. |
| Injector Temp. | 250-280 °C | Ensures rapid volatilization of the sample upon injection. |
| Carrier Gas | Helium | An inert gas that carries the sample through the column without reacting with it. |
| Oven Program | Initial temp 60°C, ramp to 300°C | A temperature gradient allows for the sequential elution of compounds with different boiling points. |
| MS Interface Temp. | 290 °C | Prevents condensation of analytes as they transfer from the GC to the MS. nih.gov |
| Ion Source Temp. | 230 °C | The temperature at which electron ionization of the sample molecules occurs. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard, robust ionization method that creates reproducible fragmentation patterns for library matching. nih.gov |
| Mass Range | 50-600 amu | A typical scan range to detect the parent ions and fragment ions of derivatized metabolites. nih.gov |
This methodology allows for the identification of a wide array of potential volatile metabolites, including smaller organic acids, phenols, and other breakdown products that could signify the metabolic pathway of this compound.
Bioanalytical Methods for in vitro and in vivo Quantification
Accurate quantification of this compound in biological samples such as plasma, serum, and cell culture media is critical for pharmacokinetic and in vitro studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques for this purpose due to their high sensitivity, specificity, and wide dynamic range.
The quantification process begins with sample preparation, which is crucial for removing interfering matrix components like proteins and lipids. Common approaches include:
Protein Precipitation (PPT): A simple method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to denature and precipitate proteins.
Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent (e.g., ethyl acetate, chloroform). The target analyte partitions into the organic phase, which is then separated and evaporated. scholarsresearchlibrary.comnih.gov
Solid-Phase Extraction (SPE): The sample is passed through a cartridge containing a solid sorbent that retains the analyte. Interfering substances are washed away, and the purified analyte is then eluted with a different solvent.
For the highest accuracy and precision, isotope dilution mass spectrometry is the gold standard. This method involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., ¹³C₆- or D₅-labeled this compound) to the sample as an internal standard at the beginning of the preparation process. nih.gov Since the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the response of the analyte to the internal standard, highly accurate quantification can be achieved.
An LC-MS/MS method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and recovery. scholarsresearchlibrary.com
Example: Linearity of a Bioanalytical Method A calibration curve is constructed by analyzing a series of standards at known concentrations to demonstrate the method's linear response range.
| Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1.0 | 0.98 | 98.0 |
| 5.0 | 5.15 | 103.0 |
| 25.0 | 24.50 | 98.0 |
| 100.0 | 101.20 | 101.2 |
| 500.0 | 490.50 | 98.1 |
| 1000.0 | 1025.00 | 102.5 |
The correlation coefficient (r²) for such a curve should typically be >0.99 for the method to be considered linear and reliable. scholarsresearchlibrary.com
Cell-Based Assays and Reporter Gene Systems for Biological Activity Assessment
Cell-based assays are indispensable tools for evaluating the biological activity of a compound in a physiologically relevant context. nuvisan.com These assays can provide insights into the compound's effects on cell health, proliferation, and specific molecular pathways. nih.gov For a compound like this compound, a tiered approach using various cell-based assays can elucidate its potential mechanisms of action.
Initial screening often involves general viability and cytotoxicity assays to determine the concentration range over which the compound affects cells. More specific functional assays can then be employed. For instance, given the structural similarity to other biologically active benzoic acid derivatives, one might investigate its effect on specific enzymes or cellular processes. nih.gov
Reporter gene assays are a sophisticated subset of cell-based assays used to measure the modulation of a specific gene's expression, which in turn reflects the activity of a particular signaling pathway. These systems work by linking the promoter of a gene of interest to a "reporter" gene that produces an easily measurable signal, such as luciferase (producing light) or Green Fluorescent Protein (GFP).
The process involves:
Construct Creation: A DNA plasmid is engineered where the regulatory sequence (promoter) of a target gene is placed upstream of the reporter gene.
Transfection: This plasmid is introduced into a suitable cell line, creating a stable cell line that continuously expresses the reporter system.
Assay: These engineered cells are then treated with the test compound, this compound. If the compound activates or inhibits the signaling pathway that controls the promoter, the expression of the reporter gene will be altered.
Signal Detection: The signal from the reporter gene (e.g., luminescence, fluorescence) is measured. An increase or decrease in the signal compared to untreated cells indicates that the compound modulates the pathway of interest.
This powerful technique allows for high-throughput screening to identify which cellular pathways a compound affects, providing crucial information about its mechanism of action. nuvisan.com
The table below summarizes various cell-based assays and their potential application in studying this compound.
| Assay Type | Specific Example | Application for this compound |
| Cytotoxicity Assay | MTT or LDH Release Assay | To determine the concentration at which the compound induces cell death. nih.gov |
| Cell Proliferation Assay | BrdU or Ki67 Staining | To assess if the compound inhibits or stimulates cell growth. |
| Enzyme Inhibition Assay | Carbonic Anhydrase Activity Assay | To test for direct inhibition of a specific enzyme target, as has been done for similar scaffolds. nih.gov |
| Cell Migration Assay | Transwell or Scratch Assay | To evaluate the compound's effect on cell motility, relevant for cancer or inflammation research. |
| Reporter Gene Assay | NF-κB or AP-1 Luciferase Reporter | To quantify the compound's effect on key inflammatory or stress-response signaling pathways. |
| Cell Membrane Chromatography | Receptor-Coated Stationary Phase | To screen for binding affinity to specific cell surface receptors. mdpi.com |
By integrating these advanced methodologies, researchers can build a comprehensive profile of this compound, detailing its metabolic stability, pharmacokinetic properties, and precise biological activities at the cellular and molecular levels.
Future Research Directions and Therapeutic Potential
Exploration of New Pharmacological Targets and Disease Indications
While initial studies have hinted at the therapeutic promise of 2-(isobutyrylamino)benzoic acid derivatives, a vast landscape of potential pharmacological targets and disease indications remains to be explored. Benzoic acid derivatives, in general, have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties. icm.edu.pl The core structure of this compound serves as a versatile scaffold that can be modified to interact with a variety of biological targets.
Future research will likely focus on high-throughput screening of this compound and its analogues against diverse panels of receptors, enzymes, and other protein targets. This could uncover novel mechanisms of action and expand their therapeutic applications to a broader range of diseases. For instance, some benzoic acid derivatives have been investigated for their role as retinoid X receptor (RXR) agonists and antagonists, which are implicated in cancer and metabolic disorders. nih.gov Furthermore, the exploration of this compound's potential as an inhibitor of enzymes like protein-tyrosine phosphatases (PTPs), which are key regulators in signaling pathways involved in diabetes, cancer, and inflammation, could be a fruitful area of investigation. nih.gov
Development of Highly Selective and Potent this compound Analogues
A key objective in medicinal chemistry is the development of drug candidates with high potency and selectivity to maximize therapeutic effects while minimizing off-target side effects. Structure-activity relationship (SAR) studies are crucial in this endeavor. icm.edu.pl For this compound, this involves systematically modifying its chemical structure and evaluating how these changes affect its biological activity.
Researchers have successfully designed and synthesized series of benzoic acid derivatives with high potency and selectivity for specific targets, such as the human beta3 adrenergic receptor. drugbank.comnih.gov These studies have demonstrated that modifications to various parts of the molecule can significantly impact its efficacy and selectivity. drugbank.comnih.gov For example, the introduction of different substituents on the phenyl ring can influence the compound's interaction with its biological target. The development of highly stereoselective synthesis methods will also be critical in producing specific isomers that may exhibit enhanced activity. drugbank.comnih.gov The ultimate goal is to create analogues of this compound with an optimal balance of high potency, selectivity, and favorable pharmacokinetic properties. drugbank.comnih.gov
Investigation of Combination Therapies Involving the Compound
The complexity of many diseases often necessitates treatment with multiple therapeutic agents. Combination therapies can offer several advantages, including synergistic effects, reduced drug doses, and the potential to overcome drug resistance. Future research should explore the potential of this compound and its analogues in combination with existing drugs.
For instance, in cancer therapy, combining a novel agent with established chemotherapeutics or targeted therapies could lead to improved outcomes. The synergistic effects of benzoic acid derivatives with other compounds have been noted in the context of retinoid activity. nih.gov Investigating the potential of this compound to enhance the efficacy of other drugs or to resensitize resistant cells to treatment could open up new therapeutic avenues.
Advanced Delivery Systems and Formulation Strategies
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Therefore, the development of advanced delivery systems and formulation strategies for this compound is a critical area of future research.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the identification and optimization of new drug candidates. nih.gov
Addressing Challenges in Specificity, Efficacy, and Translational Research
Despite the promising potential of this compound and its derivatives, several challenges must be addressed to translate these compounds from the laboratory to the clinic. Ensuring high specificity for the intended target is paramount to avoid off-target effects and potential toxicity. rsc.org
Furthermore, demonstrating robust efficacy in relevant preclinical models of disease is a critical step. This involves not only in vitro studies but also in vivo experiments in animal models to assess the compound's therapeutic effect in a more complex biological system. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), will also need to be thoroughly characterized. nih.gov Overcoming the "valley of death" in drug development, where promising preclinical candidates fail in clinical trials, requires a rigorous and comprehensive approach to translational research, bridging the gap between basic scientific discoveries and their clinical application.
Q & A
Q. How can response surface methodology (RSM) be applied to optimize the synthesis of this compound?
- Methodological Answer: Design a central composite design (CCD) to evaluate factors like reaction temperature, catalyst loading, and solvent ratio. Use ANOVA to identify significant variables. For example, in benzoic acid production, RSM improved yields by 15–20% when optimizing incubation parameters .
Q. What strategies resolve contradictions between spectroscopic data and computational predictions for this compound?
- Methodological Answer: Cross-validate using hybrid density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) for NMR chemical shifts and IR vibrations. Discrepancies in amide proton environments may arise from crystal packing effects, requiring XRD validation .
Q. How can hydrogen bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer: Perform graph set analysis (e.g., Etter’s notation) on XRD data to classify hydrogen bonds (e.g., D, R₂²(8) motifs). Strong intermolecular N-H···O bonds may enhance thermal stability, as observed in related benzoic acid derivatives .
Q. What in vitro assays are suitable for evaluating protein-binding interactions of this compound?
- Methodological Answer: Use fluorescence quenching or surface plasmon resonance (SPR) to quantify binding affinity (Kd). For example, structurally similar azo-benzoic acids bind serum albumin with micromolar affinity, measurable via Förster resonance energy transfer (FRET) .
Q. How can metabolic pathways of this compound be predicted using computational models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
